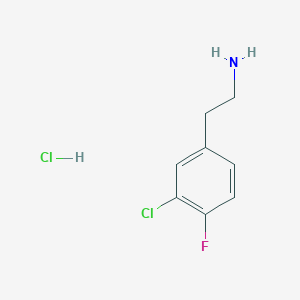

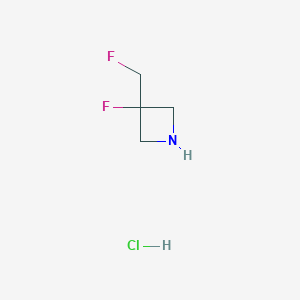

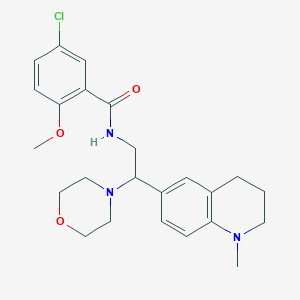

2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride

Übersicht

Beschreibung

The closest compounds I found are "1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride)" and "N-(3-CHLORO-4-FLUORO-PHENYL)-2-(4-(4-FLUORO-PHENYL)-PIPERAZIN-1-YL)-ACETAMIDE" . Both are used as analytical reference standards .

Molecular Structure Analysis

The molecular structure of a similar compound, “3-Chloro-4-fluorophenylhydrazine hydrochloride”, is given by the molecular formula C6H7Cl2FN2 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-Chloro-4-fluorophenylhydrazine hydrochloride”, include an average mass of 197.038 Da and a monoisotopic mass of 195.997025 Da .Wissenschaftliche Forschungsanwendungen

Chiral Derivatizing Agents

Compounds structurally related to "2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride" have been used in chiral derivatization methods, aiding in the analysis of enantiomers. For instance, 2-Fluoro-2-phenyl acetic acid, derived from phenylglycine, serves as a chiral derivatizing agent, facilitating the distinction and enantiomeric excess determination of secondary alcohols through 19F NMR spectra of corresponding esters (Hamman, S., Barrelle, M., Tetaz, F., & Béguin, C., 1987).

Orthometalation

Orthometalation techniques involving primary benzylamines, including compounds similar to the one , highlight its potential in forming orthometalated complexes. These processes are crucial for developing catalytic systems and understanding metal-organic interactions (Vicente, J., Saura-Llamas, I., Palin, M. G., Jones, P. G., & Arellano, M., 1997).

Dopamine Receptor Ligands

Structurally similar compounds have been explored for their affinity towards dopamine receptor subtypes, suggesting potential pharmacological applications in neurological and psychiatric disorders. For example, derivatives of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine have shown selective affinity for D2 receptors, indicating their use in studying dopamine-mediated processes (Claudi, F., Giorgioni, G., Di Stefano, A., Renò, F., & Balduini, W., 1992).

Antidepressant Activity

Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has uncovered potential antidepressant properties, hinting at the broader therapeutic applications of related compounds. These studies assess the ability to inhibit neurotransmitter uptake and their efficacy in rodent models of depression (Yardley, J., Husbands, G. E., Stack, G., Butch, J., Bicksler, J., Moyer, J., Muth, E., Andree, T., Fletcher, H., & James, M., 1990).

Synthesis and Structural Characterization

The synthesis and characterization of halogen-substituted compounds, including those with fluoro and chloro groups, are fundamental in developing new materials and chemical entities. These studies provide insights into the chemical properties and reactivity of such compounds, leading to applications in material science, drug design, and organic synthesis (Pejchal, V., Pejchalová, M., & Růžičková, Z., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c9-7-5-6(3-4-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFVDVHRKVNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate](/img/structure/B2683780.png)

![1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B2683788.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683790.png)

![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)

![2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)

![(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2683798.png)